molecular formula C10H11N5O3 B13959721 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide CAS No. 557781-87-0

3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13959721
CAS No.: 557781-87-0
M. Wt: 249.23 g/mol
InChI Key: VBLQXBLACZUTEV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 5 positions and a tetrazole ring at the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzymes or receptors, thereby modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the tetrazole ring, which may result in different biological activities and properties.

    N-(2H-tetrazol-5-yl)benzamide: Lacks the methoxy groups, which may affect its solubility and interaction with molecular targets.

Uniqueness

3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both methoxy groups and the tetrazole ring. This combination can provide a balance of hydrophilicity and lipophilicity, enhancing its potential as a versatile compound for various applications .

Properties

CAS No.

557781-87-0

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

3,5-dimethoxy-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C10H11N5O3/c1-17-7-3-6(4-8(5-7)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16)

InChI Key

VBLQXBLACZUTEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NNN=N2)OC

Origin of Product

United States

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